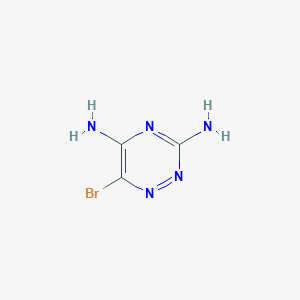
6-Bromo-1,2,4-triazine-3,5-diamine
Katalognummer B008616
Molekulargewicht: 190 g/mol
InChI-Schlüssel: TVQHFUWOOKMCMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05502054
Procedure details


A solution of 6.0 grams (0.038 mole) of potassium permanganate in about 300 mL of liquid ammonia (-33° C.) is stirred, and 5.3 grams (0.030 mole) of 3-amino-6-bromo-1,2,4-triazine is added portionwise. Upon completion of addition, the reaction mixture is maintained at -33° C. for 15 minutes. Ammonia is then evaporated and the residue is extracted with about 150 mL of hot 1-methylethanol. The solution is concentrated under reduced pressure, yielding 3,5-diamino-6-bromo-1,2,4-triazine.


[Compound]
Name
liquid
Quantity
300 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[NH3:7].[NH2:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[CH:13][N:14]=1>>[NH2:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[C:13]([NH2:7])[N:14]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
liquid
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1N=NC(=CN1)Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-33 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ammonia is then evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with about 150 mL of hot 1-methylethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1N=NC(=C(N1)N)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
